molecular formula C10H19NO4 B14729796 1-Nitrooctan-2-yl acetate CAS No. 5469-20-5

1-Nitrooctan-2-yl acetate

Cat. No.: B14729796
CAS No.: 5469-20-5
M. Wt: 217.26 g/mol
InChI Key: WGLPWYQGGICBOF-UHFFFAOYSA-N
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Description

1-Nitrooctan-2-yl acetate is an organic compound characterized by an acetate ester group (-OAc) and a nitro (-NO₂) substituent on a branched octane backbone. Its structure combines the reactivity of nitroalkanes with the ester functionality, making it a candidate for applications in organic synthesis, catalysis, or materials science.

Properties

CAS No.

5469-20-5

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

1-nitrooctan-2-yl acetate

InChI

InChI=1S/C10H19NO4/c1-3-4-5-6-7-10(8-11(13)14)15-9(2)12/h10H,3-8H2,1-2H3

InChI Key

WGLPWYQGGICBOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C[N+](=O)[O-])OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitrooctan-2-yl acetate can be synthesized through the esterification of 1-nitrooctan-2-ol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Nitrooctan-2-yl acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Hydrolysis: The ester group can be hydrolyzed to yield 1-nitrooctan-2-ol and acetic acid in the presence of aqueous acid or base.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

    Reduction: 1-Amino-octan-2-yl acetate.

    Hydrolysis: 1-Nitrooctan-2-ol and acetic acid.

    Substitution: Various substituted nitro derivatives.

Scientific Research Applications

1-Nitrooctan-2-yl acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with enzymes.

    Industrial Chemistry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-nitrooctan-2-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biochemical effects. The acetate ester group can be hydrolyzed, releasing acetic acid and the corresponding alcohol, which may further participate in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetates

The following table compares 1-nitrooctan-2-yl acetate with other acetates mentioned in the evidence, focusing on molecular features, applications, and reactivity:

Compound CAS Number Molecular Formula Key Functional Groups Applications/Properties References
This compound Not provided Presumed C₁₀H₁₉NO₄ Acetate ester, nitro Hypothetical: Nitration reactions, polymer precursors (inferred) N/A
Neryl acetate 141-12-8 C₁₂H₂₀O₂ Acetate ester, terpene Fragrance industry (floral/fruity notes)
Vinyl acetate 108-05-4 C₄H₆O₂ Acetate ester, alkene Monomer for polyvinyl acetate (adhesives, paints)
Zinc acetate 557-34-6 C₄H₆O₄Zn Acetate, metal ion Catalyst, electronic structure studies
Ethyl acetate 141-78-6 C₄H₈O₂ Acetate ester Solvent, extraction medium (e.g., turmeric bioactive compounds)

Key Observations:

Functional Group Influence: The nitro group in this compound likely enhances its electrophilicity compared to non-nitro acetates like neryl or ethyl acetate. This could make it more reactive in substitution or addition reactions . In contrast, metal-bound acetates (e.g., zinc acetate) exhibit coordination chemistry and catalytic activity, which nitro-containing acetates may lack due to steric or electronic effects .

Stability and Handling :

  • Acetates like nickel(II) acetylacetonate dihydrate (CAS 14363-16-7) require stringent safety protocols due to metal toxicity . While this compound’s hazards are undefined, nitro compounds generally pose risks of explosivity or toxicity, necessitating cautious handling .

Comparison with Nitroalkanes

The nitro group’s impact is further highlighted by contrasting this compound with simpler nitroalkanes:

Compound Structure Reactivity/Applications References
Nitromethane CH₃NO₂ Solvent, fuel additive, explosive precursor N/A
2-Nitrooctane C₈H₁₇NO₂ Limited data; potential intermediate in organic synthesis N/A
This compound C₁₀H₁₉NO₄ Hypothetical: Combines ester solvolysis and nitro-group reactivity N/A

Key Differences:

  • Steric Effects : The branched acetate group in this compound may hinder nucleophilic attacks compared to linear nitroalkanes like nitromethane.
  • Dual Reactivity : Unlike nitroalkanes, this compound could undergo ester hydrolysis (yielding acetic acid and a nitro-alcohol) alongside nitro-group reductions or substitutions .

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